Lithium dichromate

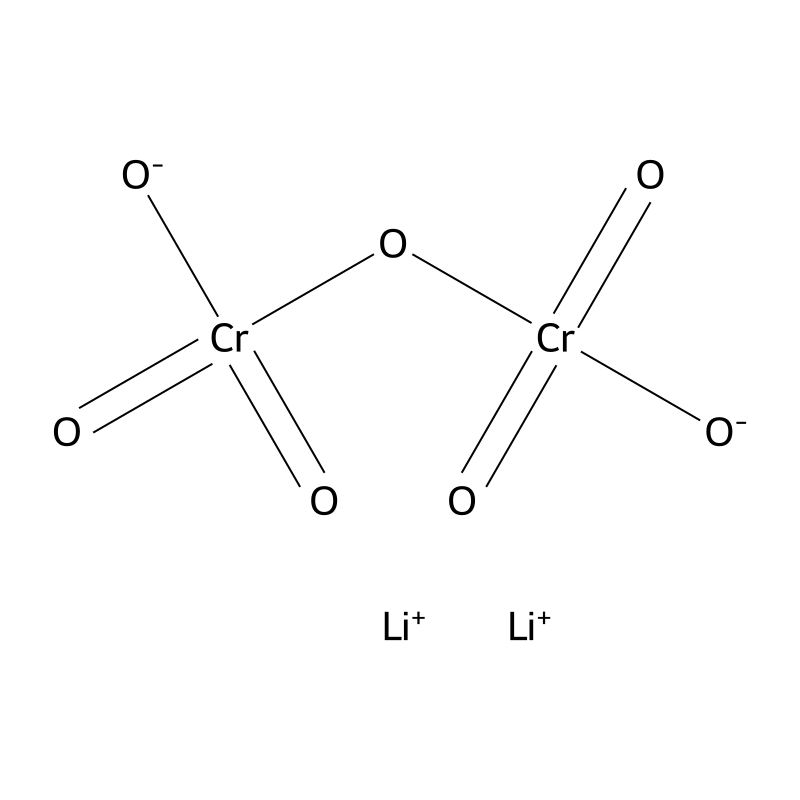

Cr2Li2O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cr2Li2O7

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Important Note

Lithium dichromate is a hazardous substance and should only be handled by trained professionals in a controlled laboratory environment. It is classified as a strong oxidizer, carcinogen, and mutagen, and exposure can cause severe health problems.

Cleaning

Lithium dichromate is used in some scientific research applications as a cleaning agent for glassware. It is particularly effective in removing organic residues. However, due to its hazardous nature, safer alternatives are generally preferred whenever possible.

Corrosion Inhibition

Research has explored the use of lithium dichromate as a corrosion inhibitor for metals. However, its use in this application is limited due to its environmental and health concerns.

Other Research Applications

Lithium dichromate has been used in various other scientific research applications, including:

- As a catalyst in certain chemical reactions

- In the preparation of other chromium compounds

- In some analytical chemistry procedures

Safety Information:

Lithium dichromate, with the chemical formula , is an inorganic compound that appears as an orange-red to black-brown crystalline powder. It is hygroscopic and soluble in water, making it a significant oxidizing agent in various chemical processes. The compound is denser than water, with a molecular weight of approximately 229.87 g/mol .

- Oxidation Reaction: Lithium dichromate can oxidize ferrous ions to ferric ions:

- Decomposition Reaction: Upon heating, lithium dichromate decomposes:\text{Li}_2\text{Cr}_2\text{O}_7\rightarrow \text{Li}_2\text{Cr}_2\text{O}_4+\text{O}_2$$[4][6].

Lithium dichromate exhibits significant biological activity, particularly as a toxic agent. It is corrosive to mucous membranes and can cause severe health issues upon inhalation or ingestion, including:

- Inhalation: Causes respiratory distress and irritation.

- Skin Contact: Leads to dermatitis and slow-healing ulcers.

- Eye Contact: Results in conjunctivitis and potential vision impairment.

- Ingestion: Can cause violent gastroenteritis, liver damage, renal failure, and even coma .

Due to its toxicity, exposure should be minimized in laboratory and industrial settings.

Lithium dichromate can be synthesized through various methods:

- Reaction of Lithium Carbonate with Chromic Acid:

- Mixing lithium carbonate with chromic acid results in lithium dichromate formation.

- From Lithium Perchlorate and Chromium(III) Oxide:

- Direct Combination:

- Lithium oxide can react directly with chromium trioxide under controlled conditions to yield lithium dichromate.

Lithium dichromate has diverse applications across various fields:

- Oxidizing Agent: Used in organic synthesis and analytical chemistry.

- Corrosion Inhibitor: Employed in the treatment of metals to prevent rusting.

- Photography: Utilized in photographic processes for its oxidizing properties.

- Wood Preservation: Acts as a preservative against fungi and insects.

- Batteries: Used in certain types of batteries due to its electrochemical properties .

Studies on lithium dichromate interactions have shown its ability to react vigorously with reducing agents, organic materials, and certain metals. Its interactions can lead to hazardous situations if not managed properly. For instance, it reacts with hydrazine and sulfur compounds, necessitating careful handling and storage protocols .

Lithium dichromate shares similarities with several other compounds but is unique due to its specific properties and applications:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium dichromate | \text{Na}_2\text{Cr}_2\text{O}_7 | More soluble in water; used for similar applications but less toxic than lithium dichromate. |

| Potassium dichromate | \text{K}_2\text{Cr}_2\text{O}_7 | Commonly used as an oxidizing agent; more stable than lithium dichromate. |

| Barium chromate | \text{BaCrO}_4 | Less soluble; used primarily as a pigment rather than an oxidizing agent. |

| Calcium chromate | \text{CaCrO}_4 | Used in construction materials; less toxic than lithium dichromate. |

Lithium dichromate's unique combination of solubility, oxidizing ability, and toxicity distinguishes it from these similar compounds, making it particularly valuable for specific industrial applications while also necessitating stringent safety measures .